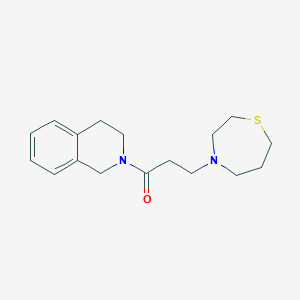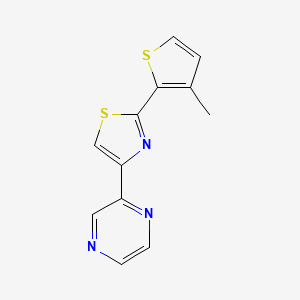![molecular formula C16H18N2O3S B6623209 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)
4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been found to exhibit anti-tumor activity and improve insulin sensitivity, suggesting that the inhibition of HDACs may be the mechanism by which 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid exerts its effects.
Biochemical and physiological effects:
4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has also been found to improve insulin sensitivity and glucose uptake in diabetic mice. In addition, 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has been found to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid in lab experiments is its ability to inhibit HDACs, which are enzymes that play a role in the regulation of gene expression. This makes 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of using 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid. Another area of research is the investigation of the potential therapeutic applications of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid in other diseases, such as neurodegenerative diseases and inflammatory disorders. In addition, the development of 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid as a drug candidate for clinical trials is an important future direction for research.
合成法
4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 3-amino-4-methylbenzoyl chloride in the presence of a coupling reagent. The resulting product can then be treated with butyl lithium and methyl iodide to obtain 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid. Other methods include the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 3-(2-methylbenzoyl)propionic acid in the presence of a coupling reagent.
科学的研究の応用
4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. In addition, 4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid has been found to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
4-[methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-17-14(10-22-11)12-5-3-6-13(9-12)16(21)18(2)8-4-7-15(19)20/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIGTKNGVHLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)N(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)


![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)

![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide](/img/structure/B6623207.png)
